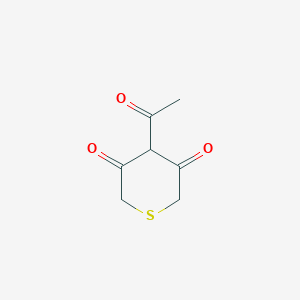
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is a sulfur-containing heterocyclic compound Heterocycles are a class of organic compounds that contain a ring structure composed of at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dione with a sulfur-containing reagent under acidic or basic conditions to form the thiopyran ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Thiopyran-2,4-dione: Another thiopyran derivative with different substituents.
Thiopyran-3,5-dione: Lacks the acetyl group, leading to different chemical properties.
Uniqueness
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is unique due to the presence of the acetyl group, which can influence its reactivity and potential applications. This structural feature might make it more suitable for specific reactions or applications compared to other thiopyran derivatives.
特性
CAS番号 |
119271-12-4 |
|---|---|
分子式 |
C7H8O3S |
分子量 |
172.20 g/mol |
IUPAC名 |
4-acetylthiane-3,5-dione |
InChI |
InChI=1S/C7H8O3S/c1-4(8)7-5(9)2-11-3-6(7)10/h7H,2-3H2,1H3 |
InChIキー |
OSOZMEOKORPTTE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=O)CSCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















